Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate
Overview
Description
Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate is a chemical compound known for its application as a fluorescent reagent and indicator of intracellular zinc ions . This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as recrystallization or chromatography to achieve the required purity levels for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline ring.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups on the molecule with others, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate is widely used in scientific research due to its ability to act as a fluorescent indicator of intracellular zinc ions . This property makes it valuable in:
Chemistry: Used in analytical techniques to detect and quantify zinc ions.
Biology: Applied in cellular studies to monitor zinc ion concentrations within cells.
Industry: Utilized in the development of sensors and probes for environmental monitoring.
Mechanism of Action
The mechanism by which Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate exerts its effects involves its interaction with zinc ions. The compound binds to zinc ions, resulting in a fluorescent signal that can be detected and measured. This interaction is facilitated by the specific molecular structure of the compound, which allows it to selectively bind to zinc ions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorescent indicators of metal ions, such as:
Zinquin: Another zinc ion indicator with a different molecular structure.
FluoZin-3: A fluorescent dye used for detecting zinc ions in biological samples.
TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): A compound structurally related to Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate, used for similar applications.
Uniqueness
This compound is unique due to its specific molecular structure, which provides high selectivity and sensitivity for zinc ions. This makes it particularly useful in applications where precise detection of zinc ions is required .
Properties
IUPAC Name |
ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-(2-methylpropyl)quinolin-6-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-11,13-14,16,26H,5,12,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSCMZAFMIECJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408953 | |
Record name | Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316124-91-1 | |
Record name | Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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